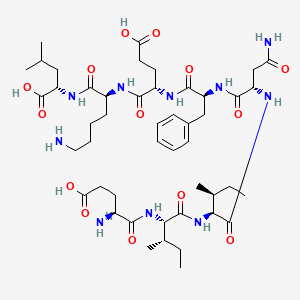

OVA-E1 peptide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C47H76N10O14 |

|---|---|

Molecular Weight |

1005.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C47H76N10O14/c1-7-26(5)38(57-46(69)39(27(6)8-2)56-40(63)29(49)17-19-36(59)60)45(68)54-33(24-35(50)58)44(67)53-32(23-28-14-10-9-11-15-28)43(66)52-31(18-20-37(61)62)42(65)51-30(16-12-13-21-48)41(64)55-34(47(70)71)22-25(3)4/h9-11,14-15,25-27,29-34,38-39H,7-8,12-13,16-24,48-49H2,1-6H3,(H2,50,58)(H,51,65)(H,52,66)(H,53,67)(H,54,68)(H,55,64)(H,56,63)(H,57,69)(H,59,60)(H,61,62)(H,70,71)/t26-,27-,29-,30-,31-,32-,33-,34-,38-,39-/m0/s1 |

InChI Key |

KBPDNGCJCDHTEX-MHIFUCQXSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of OVA-E1 Peptide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovalbumin (OVA) and its derived peptides are cornerstone tools in immunological research, serving as model antigens for studying T-cell activation, immune tolerance, and the development of vaccines and immunotherapies. Among the numerous OVA-derived peptides, OVA-E1 holds a unique position. It is an antagonist variant of the immunodominant MHC class I-restricted peptide SIINFEKL (OVA 257-264). Unlike its parent peptide, which elicits a robust cytotoxic T-lymphocyte (CTL) response, OVA-E1 engages the T-cell receptor (TCR) to deliver a qualitatively different signal, leading to an altered T-cell fate. This technical guide provides a comprehensive overview of the mechanism of action of the OVA-E1 peptide, with a focus on its signaling pathways, supported by quantitative data and detailed experimental protocols.

Core Mechanism: From Antigen Presentation to Altered T-Cell Signaling

The action of OVA-E1 is best understood in the context of the canonical antigen presentation pathway of its parent peptide, SIINFEKL.

Antigen Presentation of OVA Peptides

Peptides derived from ovalbumin are presented to T-cells via Major Histocompatibility Complexes (MHC) on the surface of antigen-presenting cells (APCs), such as dendritic cells (DCs).

-

MHC Class I Pathway (for CD8+ T-cells): The SIINFEKL peptide (OVA 257-264) is a classic example of an MHC class I-restricted epitope.[1] Endogenously processed OVA is degraded by the proteasome, and the resulting SIINFEKL peptide is transported into the endoplasmic reticulum where it binds to MHC class I molecules (specifically H-2Kb in mice). This peptide-MHC complex is then transported to the cell surface for presentation to CD8+ T-cells.

-

MHC Class II Pathway (for CD4+ T-cells): Other OVA peptides, such as OVA 323-339, are presented via the MHC class II pathway to CD4+ T-helper cells.[1]

The interaction between the peptide-MHC complex and the T-cell receptor (TCR) is the crucial first step in T-cell activation.

OVA-E1 as an Antagonist Ligand

OVA-E1 is a variant of SIINFEKL, meaning it has a slightly altered amino acid sequence. While it can still be presented by the H-2Kb MHC class I molecule, its interaction with the OT-I TCR (a transgenic TCR that recognizes SIINFEKL) leads to a different downstream signaling cascade. Such peptides are known as Altered Peptide Ligands (APLs) or antagonist peptides.[2]

The antagonistic nature of OVA-E1 means that while it can bind to the TCR, it fails to induce a full productive T-cell response. Instead, it can inhibit the response to the agonist peptide (SIINFEKL).[2] This is not due to a simple lack of signaling, but rather the initiation of an alternative, non-productive signaling pathway.

The Central Role of p38 and JNK Signaling

The defining characteristic of OVA-E1's mechanism of action is its activation of the p38 and c-Jun N-terminal kinase (JNK) signaling cascades.[1] This is a key differentiator from the strong activating signal induced by SIINFEKL, which typically leads to robust activation of pathways like the ERK pathway, culminating in proliferation and cytokine production.

The activation of p38 and JNK in response to APLs is a recognized mechanism for inducing altered T-cell responses, including T-cell anergy or a switch in cytokine profile (e.g., Th1 to Th2 deviation).[3]

Signaling Pathways

Below are diagrams illustrating the signaling pathways involved in the action of OVA peptides.

Quantitative Data

| Parameter | Peptide | Value | Conditions | Reference |

| Binding Affinity (KD) | SIINFEKL | ~10 nM | Binding to H-2Kb | [4] |

| Dissociation Rate (koff) | SIINFEKL | 0.0495 h⁻¹ | Dissociation from H-2Kb on cell surface | [5] |

| Association Rate (kon) | SIINFEKL | 1.627 x 10⁷ M⁻¹h⁻¹ | Association with H-2Kb on cell surface | [5] |

Note: The binding affinity and kinetics of OVA-E1 to H-2Kb and the OT-I TCR would be critical parameters to fully elucidate its mechanism. It is hypothesized that antagonist peptides may have a faster off-rate from the TCR, leading to the altered signaling.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the mechanism of action of OVA-E1 and other OVA peptides.

Protocol 1: In Vitro T-Cell Stimulation with OVA Peptides

Objective: To assess the activation of OVA-specific T-cells in response to peptide stimulation.

Materials:

-

Splenocytes from OT-I transgenic mice (for CD8+ T-cell responses to SIINFEKL and its variants)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, 50 µM 2-mercaptoethanol)

-

This compound and SIINFEKL peptide (control)

-

Cell proliferation dye (e.g., CFSE)

-

Flow cytometer

-

96-well round-bottom plates

Procedure:

-

Isolate splenocytes from an OT-I mouse and prepare a single-cell suspension.

-

Label the splenocytes with CFSE according to the manufacturer's protocol. This allows for the tracking of cell division.

-

Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 2 x 10⁶ cells/mL.

-

Plate 100 µL of the cell suspension (2 x 10⁵ cells) into the wells of a 96-well plate.

-

Prepare serial dilutions of the OVA-E1 and SIINFEKL peptides in complete RPMI-1640 medium. A typical starting concentration is 10 µg/mL.

-

Add 100 µL of the peptide solutions to the wells containing the cells. Include a no-peptide control.

-

For antagonism assays, cells can be co-incubated with a fixed concentration of SIINFEKL and varying concentrations of OVA-E1.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

-

After incubation, harvest the cells and stain with fluorescently labeled antibodies against CD8 and activation markers (e.g., CD69, CD25).

-

Analyze the cells by flow cytometry. T-cell activation is measured by the dilution of the CFSE dye (indicating proliferation) and the upregulation of activation markers.

Protocol 2: Western Blot for p38 and JNK Activation

Objective: To detect the phosphorylation of p38 and JNK in T-cells following stimulation with OVA-E1.

Materials:

-

Purified CD8+ T-cells from OT-I mice

-

This compound and SIINFEKL peptide

-

PMA/Ionomycin (positive control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies against total p38, phospho-p38, total JNK, and phospho-JNK

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescence substrate

Procedure:

-

Isolate and purify CD8+ T-cells from the spleens of OT-I mice.

-

Rest the cells in complete RPMI-1640 medium for 2 hours at 37°C.

-

Stimulate the T-cells with this compound (e.g., 1 µg/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include SIINFEKL and PMA/Ionomycin as controls.

-

After stimulation, immediately place the cells on ice and wash with ice-cold PBS.

-

Lyse the cells with ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-p38 and phospho-JNK overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total p38 and total JNK to confirm equal protein loading.

Conclusion

The this compound serves as a powerful tool for dissecting the molecular intricacies of T-cell activation and antagonism. Its mechanism of action hinges on its ability to function as an altered peptide ligand, engaging the TCR to trigger a non-canonical signaling pathway characterized by the activation of p38 and JNK. This leads to an antagonistic effect, inhibiting the full activation of T-cells that would normally be induced by its parent peptide, SIINFEKL. For researchers in immunology and drug development, understanding this mechanism is crucial for the rational design of peptide-based immunomodulatory therapies, whether the goal is to enhance or suppress T-cell responses in the context of cancer, autoimmunity, or infectious diseases. Further research to quantify the binding kinetics of OVA-E1 and to fully map its downstream signaling consequences will undoubtedly provide deeper insights into the fine-tuning of adaptive immunity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. T Cell Receptor (TCR) Antagonism without a Negative Signal: Evidence from T Cell Hybridomas Expressing Two Independent TCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential activation of ERK, p38, and JNK required for Th1 and Th2 deviation in myelin-reactive T cells induced by altered peptide ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide to the OVA-E1 Peptide and its Signaling Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The OVA-E1 peptide is an antagonist variant of the well-characterized immunodominant ovalbumin peptide SIINFEKL (OVA 257-264).[1][2][3][4][5] As a class I (Kb)-restricted peptide epitope, it plays a significant role in the modulation of T-cell activation.[4] This guide provides a comprehensive overview of the this compound, its mechanism of action, and the associated signaling pathways, with a focus on its role in activating the p38 and JNK cascades in thymocytes.[1][2][3][5]

Core Signaling Pathway: Activation of p38 and JNK Mitogen-Activated Protein Kinases

The primary signaling event initiated by the this compound in thymocytes is the activation of the p38 and c-Jun N-terminal kinase (JNK) pathways, which are key regulators of cellular responses to stress, inflammatory cytokines, and other extracellular stimuli. The activation of these pathways by OVA-E1 suggests its potential role in modulating immune responses and T-cell fate.

The proposed signaling cascade begins with the interaction of the this compound, presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kb, with the T-cell receptor (TCR) on the surface of thymocytes. This interaction, while antagonistic in nature, is sufficient to trigger downstream signaling events leading to the phosphorylation and activation of p38 and JNK.

Quantitative Data Summary

The primary literature describing the this compound focuses on its qualitative effects on T-cell activation and proliferation rather than providing detailed quantitative data on the phosphorylation levels or kinetics of p38 and JNK activation. The available information is summarized below.

| Parameter | Observation | Cell Type | Reference |

| p38 Activation | Activates the p38 cascade | Mutant and Wild-Type Thymocytes | [1][2][3][5] |

| JNK Activation | Activates the JNK cascade | Mutant and Wild-Type Thymocytes | [1][2][3][5] |

| T-cell Proliferation | Little to no proliferation of OT-I T cells | OT-I T cells | [3] |

| Cytokine Production | Low induction of IFN-γ | OT-I T cells | [3] |

Experimental Protocols

Detailed experimental protocols for the specific analysis of OVA-E1-mediated signaling are not explicitly provided in the primary literature. However, a standard methodology for assessing the activation of p38 and JNK pathways in response to peptide stimulation is outlined below.

Protocol: Western Blot Analysis of p38 and JNK Phosphorylation

This protocol describes a generalized procedure for detecting the activation of p38 and JNK MAP kinases in thymocytes following stimulation with the this compound.

1. Cell Culture and Stimulation:

- Culture murine thymocytes in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

- Seed the cells at a density of 1 x 10^6 cells/well in a 6-well plate.

- Starve the cells in serum-free media for 2-4 hours prior to stimulation.

- Stimulate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for different time points (e.g., 0, 5, 15, 30, 60 minutes). A negative control (vehicle) and a positive control (e.g., anisomycin for p38/JNK activation) should be included.

2. Cell Lysis:

- Following stimulation, wash the cells once with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

- Incubate on ice for 30 minutes with intermittent vortexing.

- Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

3. Protein Quantification:

- Determine the protein concentration of the supernatants using a Bradford or BCA protein assay.

4. SDS-PAGE and Western Blotting:

- Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

- Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% gel.

- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with primary antibodies specific for phosphorylated p38 (p-p38) and phosphorylated JNK (p-JNK) overnight at 4°C.

- Wash the membrane three times with TBST.

- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again three times with TBST.

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

- To ensure equal protein loading, strip the membrane and re-probe with antibodies against total p38 and total JNK.

"Cell_Culture" [label="Thymocyte Culture", fillcolor="#F1F3F4", fontcolor="#202124"];

"Stimulation" [label="this compound Stimulation", fillcolor="#FBBC05", fontcolor="#202124"];

"Lysis" [label="Cell Lysis", fillcolor="#F1F3F4", fontcolor="#202124"];

"Quantification" [label="Protein Quantification", fillcolor="#F1F3F4", fontcolor="#202124"];

"SDS_PAGE" [label="SDS-PAGE", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Western_Blot" [label="Western Blotting", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Detection" [label="Detection of p-p38 & p-JNK", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Analysis" [label="Data Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Cell_Culture" -> "Stimulation";

"Stimulation" -> "Lysis";

"Lysis" -> "Quantification";

"Quantification" -> "SDS_PAGE";

"SDS_PAGE" -> "Western_Blot";

"Western_Blot" -> "Detection";

"Detection" -> "Analysis";

}

Generalized Experimental Workflow for Analyzing OVA-E1 Signaling.

Conclusion

The this compound serves as a valuable tool for studying the intricacies of T-cell receptor signaling and the modulation of downstream pathways. Its ability to activate the p38 and JNK cascades in thymocytes, despite being an antagonist for T-cell proliferation, highlights the complexity of TCR-ligand interactions and their signaling outcomes. Further research is warranted to elucidate the precise molecular mechanisms and to quantify the dose- and time-dependent activation of the p38 and JNK pathways by OVA-E1. Such studies will provide a more complete understanding of its biological function and its potential therapeutic applications in modulating immune responses.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. The half-life of the T-cell receptor/peptide–major histocompatibility complex interaction can modulate T-cell activation in response to bacterial challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptide-loaded dendritic cells prime and activate MHC-class I-restricted T cells more efficiently than protein-loaded cross-presenting DC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Class I-restricted presentation occurs without internalization or processing of exogenous antigenic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomy of an Immune Response: A Technical Guide to the Agonist Peptide SIINFEKL and its Antagonist Variant, OVA-E1

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the relationship between the canonical immunodominant peptide, SIINFEKL, and its antagonist variant, OVA-E1. Both peptides are derived from chicken ovalbumin and are presented by the murine MHC class I molecule, H-2Kb, making them invaluable tools for dissecting the molecular and cellular mechanisms of CD8+ T-cell activation, tolerance, and immunotherapy. This document outlines their comparative biochemical and immunological properties, detailed experimental protocols for their characterization, and visual representations of the underlying biological processes.

Core Concepts: The Agonist-Antagonist Relationship

The immune system's ability to mount a precise and effective response to pathogens and cancerous cells hinges on the interaction between the T-cell receptor (TCR) on CD8+ T cells and peptide-MHC class I (pMHC) complexes on the surface of antigen-presenting cells (APCs). The nature of this interaction dictates the downstream signaling cascade and the ultimate fate of the T-cell response.

-

SIINFEKL (OVA257-264): The Archetypal Agonist: The octapeptide with the sequence Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu (SIINFEKL) is the immunodominant epitope of chicken ovalbumin for H-2Kb-restricted CD8+ T cells.[1][2] It is a potent agonist, meaning it forms a stable complex with H-2Kb and is recognized by the OT-I TCR (a transgenic TCR specific for this complex) with an affinity and duration sufficient to trigger a full T-cell activation program.[3] This includes proliferation, cytokine secretion (e.g., IFN-γ, IL-2), and the development of cytotoxic effector functions.[4][5]

-

OVA-E1: A Subtle Variation with Profound Consequences: The OVA-E1 peptide is an antagonist variant of SIINFEKL.[6] While the exact sequence of OVA-E1 is not explicitly stated in the provided search results, it is characterized as a peptide that also binds to H-2Kb and is recognized by the OT-I TCR, but fails to induce a full agonistic response. Instead, it can inhibit the response to the agonist peptide. Antagonist peptides typically have altered TCR contact residues, leading to a different quality of TCR signaling. They have been shown to activate certain downstream signaling pathways, such as the p38 and JNK cascades, without leading to full T-cell activation.[1]

The study of such agonist-antagonist pairs is critical for understanding T-cell signaling thresholds, the mechanisms of T-cell anergy and peripheral tolerance, and for the rational design of peptide-based immunotherapies and vaccines.

Quantitative Data Summary

The functional differences between SIINFEKL and OVA-E1 can be quantified through various biochemical and cellular assays. The following tables summarize key comparative data.

| Peptide | Sequence | MHC Allele | Description |

| SIINFEKL | Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu | H-2Kb | Agonist |

| OVA-E1 | Variant of SIINFEKL | H-2Kb | Antagonist |

| Table 1: General Properties of SIINFEKL and OVA-E1. |

| Parameter | SIINFEKL (Agonist) | OVA-E1 (Antagonist) |

| H-2Kb Binding Affinity (KD) | ~3.04 nM[7] | Binds to H-2Kb[6] (Specific KD not available in search results) |

| TCR/pMHC Half-life (t1/2) | Longer half-life associated with agonist activity[6][8] | Shorter half-life associated with antagonist activity[6][8] |

| T-Cell Activation (EC50) | Low nanomolar to picomolar range for cytokine production[9] | High micromolar or fails to induce a full response[6] |

| Table 2: Comparative Biochemical and Functional Parameters. |

Signaling Pathways and Experimental Workflows

The differential signaling initiated by SIINFEKL and OVA-E1, and the experimental workflows to study them, can be visualized to provide a clearer understanding of the underlying processes.

Caption: TCR signaling cascade initiated by pMHC binding.

Caption: Workflow for Peptide-MHC Class I Binding Assay.

Caption: Workflow for In Vitro T-Cell Proliferation (CFSE) Assay.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare SIINFEKL and OVA-E1.

Peptide-MHC Class I Binding Assay (RMA-S Cell Stabilization Assay)

This assay measures the ability of exogenous peptides to bind to and stabilize "empty" MHC class I molecules on the surface of TAP-deficient RMA-S cells.

Materials:

-

RMA-S cells

-

Complete RPMI-1640 medium (10% FBS, 2 mM L-glutamine, Pen/Strep)

-

SIINFEKL and OVA-E1 peptides (lyophilized, high purity)

-

Fluorescently conjugated anti-H-2Kb antibody

-

FACS buffer (PBS with 2% FBS, 0.05% sodium azide)

-

96-well U-bottom plates

-

Flow cytometer

Methodology:

-

Cell Culture: Culture RMA-S cells in complete RPMI-1640 medium at 37°C, 5% CO2. To increase the surface expression of empty H-2Kb molecules, transfer the cells to a 27°C incubator and culture overnight.

-

Peptide Preparation: Reconstitute lyophilized SIINFEKL and OVA-E1 peptides in DMSO to a stock concentration of 10 mM. Prepare serial dilutions of each peptide in serum-free RPMI-1640 medium, typically ranging from 100 µM to 1 pM.

-

Peptide Incubation: Harvest the RMA-S cells cultured at 27°C and wash with serum-free RPMI-1640. Resuspend the cells to a concentration of 1 x 106 cells/mL. Add 100 µL of the cell suspension to each well of a 96-well U-bottom plate. Add 100 µL of the diluted peptides to the respective wells. Include a no-peptide control and a positive control with a known high-affinity peptide.

-

Stabilization: Incubate the plate at 37°C for 2-4 hours to allow for peptide binding and stabilization of H-2Kb molecules.

-

Staining: After incubation, wash the cells twice with cold FACS buffer. Resuspend the cells in 50 µL of FACS buffer containing the fluorescently conjugated anti-H-2Kb antibody at a pre-titrated optimal concentration. Incubate on ice for 30 minutes in the dark.

-

Flow Cytometry: Wash the cells twice with FACS buffer and resuspend in 200 µL of FACS buffer. Acquire data on a flow cytometer, collecting at least 10,000 events per sample.

-

Data Analysis: Gate on the live cell population and determine the mean fluorescence intensity (MFI) of H-2Kb staining for each peptide concentration. Plot the MFI against the peptide concentration and fit a sigmoidal dose-response curve to determine the concentration of peptide required for half-maximal stabilization (EC50) or the IC50 in a competitive binding assay format.

In Vitro T-Cell Proliferation Assay (CFSE Dilution)

This assay measures the proliferation of antigen-specific CD8+ T cells in response to peptide stimulation by tracking the dilution of the fluorescent dye CFSE.[1]

Materials:

-

Spleen and lymph nodes from OT-I transgenic mice

-

C57BL/6 mice for splenocyte preparation (APCs)

-

Complete RPMI-1640 medium

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

SIINFEKL and OVA-E1 peptides

-

Fluorescently conjugated antibodies against CD8 and a viability dye

-

96-well round-bottom plates

-

Flow cytometer

Methodology:

-

OT-I T-Cell Isolation and Labeling: Prepare a single-cell suspension from the spleen and lymph nodes of an OT-I mouse. Isolate CD8+ T cells using a negative selection kit. Resuspend the purified OT-I T cells at 1 x 107 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate at 37°C for 10 minutes. Quench the reaction by adding 5 volumes of cold complete RPMI-1640 medium. Wash the cells three times with complete medium.

-

APC Preparation: Prepare a single-cell suspension of splenocytes from a C57BL/6 mouse. Lyse red blood cells using ACK lysis buffer. Wash and resuspend the splenocytes in complete RPMI-1640.

-

Peptide Pulsing: Incubate the C57BL/6 splenocytes with various concentrations of SIINFEKL or OVA-E1 peptides (typically from 1 µM down to 1 pM) for 2 hours at 37°C.[1] To remove unbound peptide, wash the splenocytes three times.

-

Co-culture: In a 96-well round-bottom plate, co-culture 1 x 105 CFSE-labeled OT-I T cells with 2 x 105 peptide-pulsed splenocytes in a final volume of 200 µL of complete RPMI-1640.[1] Include a no-peptide control and a positive control with a mitogen like Concanavalin A or anti-CD3/CD28 beads.

-

Incubation: Culture the cells for 72 hours at 37°C, 5% CO2.

-

Staining and Flow Cytometry: Harvest the cells and stain with a viability dye and a fluorescently conjugated anti-CD8 antibody. Acquire data on a flow cytometer.

-

Data Analysis: Gate on live, CD8+ T cells and analyze the CFSE fluorescence histogram. Proliferating cells will show successive peaks of halved fluorescence intensity. Quantify the percentage of divided cells or the proliferation index.

In Vivo Mouse Immunization and T-Cell Response Analysis

This protocol outlines a general procedure for immunizing mice with peptides to assess the in vivo T-cell response.

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

SIINFEKL and OVA-E1 peptides

-

Adjuvant (e.g., CpG oligodeoxynucleotides, Poly(I:C))

-

Sterile PBS

-

Syringes and needles

-

Materials for isolating splenocytes and performing intracellular cytokine staining or ELISpot assay.

Methodology:

-

Vaccine Preparation: Dissolve the peptide (e.g., 100 µ g/mouse ) and adjuvant (e.g., 50 µg CpG/mouse) in sterile PBS. The final injection volume is typically 100-200 µL.

-

Immunization: Immunize mice via a suitable route, such as subcutaneous injection at the base of the tail or intraperitoneal injection. A prime-boost strategy, with a second immunization 7-14 days after the first, often elicits a stronger response.

-

T-Cell Response Analysis: 7-10 days after the final immunization, euthanize the mice and harvest their spleens. Prepare single-cell suspensions.

-

Ex Vivo Restimulation: Restimulate the splenocytes in vitro with the immunizing peptide (e.g., 1 µg/mL SIINFEKL or OVA-E1) for 6-12 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A) for intracellular cytokine staining, or for 24-48 hours for an ELISpot assay.

-

Flow Cytometry (Intracellular Cytokine Staining): After restimulation, stain the cells for surface markers (e.g., CD8, CD44) and then fix, permeabilize, and stain for intracellular cytokines (e.g., IFN-γ, TNF-α). Analyze by flow cytometry to determine the percentage of peptide-specific, cytokine-producing CD8+ T cells.

-

ELISpot Assay: Perform the ELISpot assay according to the manufacturer's instructions to quantify the number of peptide-specific, cytokine-secreting cells.

Conclusion

The SIINFEKL and this compound system serves as a powerful model for investigating the fundamental principles of T-cell recognition and activation. The stark contrast in their immunological outcomes, stemming from what are likely minor sequence differences, underscores the exquisite sensitivity of the T-cell receptor. The detailed protocols and conceptual frameworks provided in this guide are intended to equip researchers with the necessary tools to leverage this system for advancing our understanding of immunology and for the development of novel immunotherapeutic strategies.

References

- 1. Antigen-specific T cell proliferation assay [bio-protocol.org]

- 2. Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induced T cell cytokine production is enhanced by engineered nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of antigen presentation to T cells in murine graft-versus-host disease: cross-presentation and the appearance of cross-presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The half-life of the T-cell receptor/peptide–major histocompatibility complex interaction can modulate T-cell activation in response to bacterial challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. A cell-based MHC stabilization assay for the detection of peptide binding to the canine classical class I molecule, DLA-88 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the OVA-E1 Peptide in Immunological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of immunological research, model antigens are indispensable tools for elucidating the fundamental mechanisms of T-cell activation, tolerance, and memory. The chicken ovalbumin (OVA) protein has long served as a cornerstone model antigen, with its derived peptides being instrumental in studying antigen presentation and T-cell responses. Among these, the OVA (257-264) peptide, known by its single-letter amino acid sequence SIINFEKL, is a well-established immunodominant epitope presented by the murine MHC class I molecule H-2Kb, potently activating OVA-specific CD8+ T-cells. This guide focuses on a critical variant of this peptide, OVA-E1, an antagonist peptide that provides a unique lens through which to investigate the nuances of T-cell signaling and activation thresholds.

The OVA-E1 peptide is an altered peptide ligand (APL) of SIINFEKL, with the amino acid sequence EIINFEKL . This substitution of serine (S) at position 1 and leucine (L) at position 8 with glutamic acid (E) fundamentally alters its interaction with the T-cell receptor (TCR), transforming it from a potent agonist to an antagonist. This guide will provide a comprehensive overview of the this compound, including its biochemical properties, its role as a T-cell antagonist, and detailed experimental protocols for its application in immunological research.

Core Concepts and Mechanism of Action

The defining characteristic of the this compound is its function as a T-cell receptor (TCR) antagonist. While it still binds to the H-2Kb molecule, the altered conformation of the peptide-MHC complex engages the TCR in a manner that fails to induce a full activation signal. Instead, it can competitively inhibit the binding of the cognate agonist peptide, SIINFEKL, thereby antagonizing T-cell activation.

Research has shown that this compound engagement with the TCR can lead to partial or altered downstream signaling. Specifically, it has been demonstrated to activate the p38 and JNK signaling cascades in both mutant and wild-type thymocytes.[1][2][3] This selective activation of certain signaling pathways without leading to full T-cell effector function makes OVA-E1 a valuable tool for dissecting the signaling requirements for different T-cell outcomes, such as activation versus anergy or positive selection in the thymus.

In vivo studies have demonstrated that the E1 peptide can restore the generation of OT-I CD8+ T cells in TAP1-deficient mice, indicating its capacity to mediate positive selection in the thymus. This highlights the peptide's role in studying the affinity thresholds required for thymocyte development.

Biochemical and Biophysical Properties

A summary of the key properties of the this compound is presented in the table below, alongside the parent agonist peptide SIINFEKL for comparison.

| Property | This compound | SIINFEKL (OVA 257-264) |

| Amino Acid Sequence | EIINFEKL | SIINFEKL |

| Molecular Formula | C47H76N10O14 | C45H74N10O13 |

| Molecular Weight | 1005.16 g/mol | 963.16 g/mol |

| Function | TCR Antagonist | TCR Agonist |

| MHC Restriction | H-2Kb | H-2Kb |

Note: Quantitative binding affinity data (e.g., Kd or IC50 values) for OVA-E1 binding to H-2Kb is not consistently reported in publicly available literature. Researchers are advised to perform their own binding assays to determine this empirically for their specific experimental system.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the this compound.

In Vitro T-Cell Antagonism Assay

This protocol details a method to assess the antagonist activity of the this compound by measuring its ability to inhibit the activation of OVA-specific CD8+ T-cells (e.g., from OT-I transgenic mice) in response to the agonist peptide SIINFEKL.

Materials:

-

This compound (EIINFEKL)

-

SIINFEKL peptide

-

Splenocytes from OT-I mice (as a source of OVA-specific CD8+ T-cells)

-

Antigen-presenting cells (APCs), e.g., splenocytes from C57BL/6 mice

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

-

Cell proliferation dye (e.g., CFSE)

-

Cytokine detection assay (e.g., ELISA or CBA for IFN-γ)

-

96-well round-bottom culture plates

Procedure:

-

Preparation of Cells:

-

Isolate splenocytes from an OT-I mouse and label with CFSE according to the manufacturer's protocol. This will allow for the tracking of cell proliferation.

-

Prepare APCs by isolating splenocytes from a C57BL/6 mouse. To prevent their proliferation, treat the APCs with mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiation (3000 rads). Wash the cells extensively after treatment.

-

-

Assay Setup:

-

In a 96-well round-bottom plate, seed the CFSE-labeled OT-I splenocytes at a density of 2 x 10^5 cells/well.

-

Add the mitomycin C-treated or irradiated APCs at a density of 4 x 10^5 cells/well.

-

Prepare serial dilutions of the this compound.

-

Add a constant, suboptimal concentration of the SIINFEKL agonist peptide to all wells (except for the negative control). A good starting point is a concentration that induces approximately 50-70% of the maximal T-cell response.

-

Add the different concentrations of the this compound to the wells. Include the following controls:

-

Negative Control: OT-I cells + APCs (no peptide)

-

Positive Control: OT-I cells + APCs + SIINFEKL (no OVA-E1)

-

OVA-E1 only Control: OT-I cells + APCs + highest concentration of OVA-E1 (no SIINFEKL)

-

-

-

Incubation:

-

Culture the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Analysis:

-

Proliferation: Harvest the cells and analyze CFSE dilution in the CD8+ T-cell population by flow cytometry. The percentage of proliferated cells will decrease with increasing concentrations of the OVA-E1 antagonist.

-

Cytokine Production: Collect the culture supernatants before harvesting the cells and measure the concentration of IFN-γ using an ELISA or Cytometric Bead Array (CBA) kit.

-

Data Presentation:

The results can be plotted as the percentage of inhibition of proliferation or cytokine production versus the concentration of the this compound. From this curve, the IC50 value (the concentration of antagonist that inhibits 50% of the agonist-induced response) can be calculated.

| Condition | [SIINFEKL] (µg/mL) | [OVA-E1] (µg/mL) | % Proliferation (CD8+) | IFN-γ (pg/mL) |

| Negative Control | 0 | 0 | ||

| Positive Control | X | 0 | ||

| Antagonist Titration 1 | X | Y1 | ||

| Antagonist Titration 2 | X | Y2 | ||

| Antagonist Titration 3 | X | Y3 | ||

| OVA-E1 Only | 0 | Y_max |

Analysis of p38 and JNK Signaling Pathways

This protocol outlines a method to investigate the activation of the p38 and JNK signaling pathways in T-cells upon stimulation with the this compound.

Materials:

-

This compound

-

OT-I splenocytes or a T-cell line

-

Complete RPMI-1640 medium

-

Phospho-specific antibodies for p38 (Thr180/Tyr182) and JNK (Thr183/Tyr185)

-

Flow cytometry buffer (e.g., PBS with 2% FBS)

-

Fixation and permeabilization buffers for intracellular staining

-

Flow cytometer

Procedure:

-

Cell Stimulation:

-

Starve the OT-I splenocytes or T-cell line in serum-free medium for 2-4 hours prior to stimulation.

-

Stimulate the cells with the this compound at a predetermined optimal concentration (e.g., 1-10 µg/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include an unstimulated control.

-

-

Fixation and Permeabilization:

-

After stimulation, immediately fix the cells by adding a fixation buffer. Incubate for 10-15 minutes at room temperature.

-

Wash the cells and then permeabilize them by adding a permeabilization buffer. Incubate for 15-30 minutes at room temperature or on ice.

-

-

Intracellular Staining:

-

Wash the permeabilized cells and then stain with fluorescently labeled phospho-specific antibodies against p38 and JNK.

-

Incubate for 30-60 minutes at room temperature or on ice, protected from light.

-

-

Flow Cytometry Analysis:

-

Wash the cells and resuspend them in flow cytometry buffer.

-

Acquire the data on a flow cytometer. Analyze the mean fluorescence intensity (MFI) of the phospho-p38 and phospho-JNK staining in the T-cell population.

-

Data Presentation:

The results can be presented as a time-course of p38 and JNK phosphorylation, showing the MFI of the phosphorylated proteins at different time points after stimulation with the this compound.

| Time Point (minutes) | Stimulation | MFI (Phospho-p38) | MFI (Phospho-JNK) |

| 0 | Unstimulated | ||

| 5 | OVA-E1 | ||

| 15 | OVA-E1 | ||

| 30 | OVA-E1 | ||

| 60 | OVA-E1 |

Visualizations

Signaling Pathway of this compound

Caption: Signaling cascade initiated by the this compound.

Experimental Workflow for T-Cell Antagonism Assay

Caption: Workflow for the in vitro T-cell antagonism assay.

Conclusion

The this compound is a powerful tool for dissecting the intricacies of T-cell biology. Its ability to act as a TCR antagonist, while still engaging specific downstream signaling pathways, allows researchers to probe the molecular requirements for T-cell activation, tolerance, and thymic selection. The detailed protocols and conceptual framework provided in this guide are intended to facilitate the effective use of the this compound in immunological research, ultimately contributing to a deeper understanding of the adaptive immune system and the development of novel immunotherapies. Researchers and drug development professionals can leverage the unique properties of OVA-E1 to investigate the fine-tuning of T-cell responses, a critical aspect in the design of vaccines and therapies for autoimmune diseases and cancer.

References

Methodological & Application

Application Notes and Protocols for In Vivo Use of OVA-E1 Peptide in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the in vivo application of OVA-E1 peptide in mouse models. OVA-E1, an antagonist variant of the well-characterized SIINFEKL peptide (OVA 257-264), is a valuable tool for studying T-cell activation and immune responses.[1] These guidelines will facilitate the design and execution of experiments for researchers in immunology and cancer immunotherapy.

Overview and Applications

OVA-E1 is an altered peptide ligand of the chicken ovalbumin (OVA) protein. It is specifically recognized by T-cell receptors (TCRs) on OT-I CD8+ T cells, a transgenic mouse model widely used in immunology.[2][3] Unlike the cognate SIINFEKL peptide which induces a strong agonist response, the E1 variant (EIINFEKL) has a lower affinity for the OT-I TCR.[4][5] This characteristic makes it particularly useful for studying:

-

T-cell activation thresholds: Investigating the minimal signal strength required for T-cell activation, proliferation, and differentiation.

-

Thymic positive selection: The E1 peptide has been shown to mediate positive selection of OT-I CD8+ T cells in vivo.[4]

-

Cancer immunotherapy models: As a model antigen in tumor-bearing mice to evaluate the efficacy of cancer vaccines and other immunotherapies.[6][7]

The this compound activates the p38 and JNK signaling cascades in thymocytes.[1] In broader contexts of OVA-derived peptides, they can also engage Toll-like receptors (TLRs) to promote a tolerogenic phenotype on dendritic cells (DCs) and regulatory T cells (Tregs) through the retinoic acid pathway.[8]

Signaling Pathways

Caption: this compound signaling cascade in thymocytes.

Caption: OVA-derived peptides signaling through TLRs on dendritic cells.

Experimental Protocols

Preparation and Administration of this compound

Materials:

-

This compound (lyophilized powder)

-

Sterile, endotoxin-free phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO) (optional, for hydrophobic peptides)

-

Adjuvant (e.g., Complete Freund's Adjuvant (CFA), Incomplete Freund's Adjuvant (IFA), Poly(I:C))[2][9]

-

Sterile syringes and needles

Peptide Reconstitution:

-

Refer to the manufacturer's instructions for solubility. For many peptides, reconstitution in sterile PBS is sufficient.

-

For hydrophobic peptides, dissolve in a small amount of DMSO first, then dilute with sterile PBS to the desired concentration.[1] Ensure the final DMSO concentration is non-toxic to the animals.

-

Prepare the peptide solution to a final concentration suitable for the desired dose and injection volume (typically 100-200 µL per mouse).[2]

Administration Protocol:

-

With Adjuvant (for robust immune activation):

-

Emulsify the this compound solution with an equal volume of adjuvant (e.g., CFA for priming, IFA for boosting) according to the manufacturer's protocol.

-

Inject 100-200 µL of the emulsion subcutaneously (s.c.) or intraperitoneally (i.p.).[2]

-

-

Without Adjuvant (for tolerance or specific activation studies):

In Vivo T-Cell Activation and Proliferation Assay

This protocol describes the adoptive transfer of OVA-specific T cells (from OT-I mice) into recipient mice, followed by this compound administration to track T-cell activation and proliferation.

Experimental Workflow:

Procedure:

-

Day 0: Adoptive Transfer:

-

Isolate splenocytes and/or lymph node cells from an OT-I transgenic mouse.

-

Purify CD8+ T cells using a negative selection kit.

-

(Optional) Label the purified OT-I T cells with a proliferation dye like CFSE.

-

Adoptively transfer 1 x 10^5 to 2 x 10^5 OT-I T cells into recipient mice (e.g., C57BL/6) via intravenous injection. [5]2. Day 1: Peptide Administration:

-

Administer the prepared this compound solution to the recipient mice using the desired route and dosage (see Table 1).

-

-

Day 3-7: Sample Collection and Analysis:

-

Euthanize mice and harvest spleens and lymph nodes. [2] * Prepare single-cell suspensions.

-

Analyze the frequency and activation status of OT-I T cells using flow cytometry. Stain for markers such as CD8, TCR Vα2, CD69, CD25, and Ki-67. [2]If CFSE was used, proliferation can be assessed by dye dilution.

-

Alternatively, perform an IFN-γ ELISPOT assay to quantify antigen-specific cytokine-producing cells. [9][11]

-

Quantitative Data Summary

The following tables summarize typical dosages and expected outcomes for in vivo studies using OVA peptides. Note that optimal conditions may vary depending on the specific mouse strain, adjuvant, and experimental goals.

Table 1: In Vivo Administration of OVA Peptides

| Peptide/Protein | Mouse Model | Dose per Mouse | Route of Administration | Adjuvant | Reference |

| OVA Protein | OT-I / OT-II | 50 - 250 µg | s.c., i.p., i.v. | CFA/IFA (optional) | [2] |

| OVA Peptide | OT-I | 50 µg | i.p. | None | [4] |

| RNEU Peptides | BALB/c | 100 µg | s.c. | IFA and CpG | [11] |

| OVA Protein | C57BL/6 | 7.5 µg | i.p. | CpG ODN or c-di-GMP | [12] |

| OVA Peptide | OT-1 | 0.5 mg | i.v. | None | [13] |

Table 2: Assessment of Immune Response to OVA Peptides

| Assay | Purpose | Typical Readout | Key Markers/Reagents | Reference |

| Flow Cytometry | T-cell activation and proliferation | % of activated/proliferating T cells | CD8, CD4, CD69, CD25, Ki-67, CFSE | [2] |

| ELISPOT | Cytokine secretion | Number of IFN-γ or IL-2 secreting cells | IFN-γ, IL-2 capture/detection antibodies | [2][9] |

| ELISA | Serum antibody levels | IgG1, IgG2a/c titers | OVA-specific antibodies | [12][14] |

| In Vivo Cytotoxicity Assay | CTL function | % specific lysis of target cells | Peptide-pulsed vs. unpulsed target cells | [9][15] |

| Tetramer Staining | Antigen-specific T-cell frequency | % of tetramer+ CD8+ T cells | SIINFEKL (OVA)-tetramer | [9][16] |

Application in Cancer Immunotherapy Models

OVA-E1 and other OVA peptides are frequently used in syngeneic tumor models where the tumor cells are engineered to express ovalbumin (e.g., ID8-OVA ovarian cancer, B16-OVA melanoma). [6][17]This allows for the precise tracking of tumor-specific T-cell responses.

Example Protocol: Peptide Vaccination in a Tumor Model

-

Tumor Inoculation: Inject tumor cells (e.g., 5 x 10^6 MO4 B16-OVA cells) subcutaneously into C57BL/6 mice. [15]2. Vaccination:

-

Begin vaccination when tumors are palpable or at a predetermined time point.

-

Administer this compound, often with a potent adjuvant like Poly(I:C) or an anti-CD40 antibody, to stimulate a strong anti-tumor CTL response. [9][15]A prime-boost strategy may be employed. [9]3. Monitoring:

-

Measure tumor volume regularly using calipers. [12] * Monitor the frequency and function of tumor-infiltrating and peripheral OVA-specific T cells. [7] * Assess overall survival of the mice. [6] By combining this compound vaccination with other treatments, such as checkpoint inhibitors (e.g., anti-PD-1), researchers can investigate synergistic anti-tumor effects.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. biomedicalsciences.unimelb.edu.au [biomedicalsciences.unimelb.edu.au]

- 4. TCR Affinity for In Vivo Peptide-Induced Thymic Positive Selection Fine-Tunes TCR Responsiveness of Peripheral CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Vaccine immunotherapy with ARNAX induces tumor-specific memory T cells and durable anti-tumor immunity in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ovalbumin-Derived Peptides Activate Retinoic Acid Signalling Pathways and Induce Regulatory Responses Through Toll-Like Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vivo Expansion, Persistence and Function of Peptide Vaccine-Induced CD8 T Cells Occurs Independently of CD4 T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The route of administration dictates the immunogenicity of peptide-based cancer vaccines in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Peptide Vaccine Administered with a Toll-like Receptor Agonist is Effective for the Treatment and Prevention of Spontaneous Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. oatext.com [oatext.com]

- 15. scispace.com [scispace.com]

- 16. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 17. Targeted Coating With Antigenic Peptide Renders Tumor Cells Susceptible to CD8+ T Cell-mediated Killing - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for Pulsing Dendritc Cells with OVA-E1 Peptide: Application Notes for Researchers

For researchers, scientists, and drug development professionals, this document provides a detailed protocol for pulsing dendritic cells (DCs) with OVA-E1 peptide, a crucial step in generating antigen-specific immune responses for research and therapeutic applications.

Introduction

Dendritic cells are the most potent antigen-presenting cells (APCs) of the immune system. Their ability to capture, process, and present antigens to T cells makes them a central focus in immunotherapy, particularly in the development of cancer vaccines. Pulsing DCs with specific peptide epitopes, such as the this compound, allows for the targeted activation of T cells and the induction of a robust and specific anti-tumor immune response. The this compound is an antagonist variant of the well-characterized immunodominant epitope of ovalbumin, SIINFEKL (OVA 257-264).[1][2][3][4] This protocol outlines the generation of bone marrow-derived dendritic cells (BMDCs), the subsequent pulsing with this compound, and the characterization of the resulting antigen-presenting cells.

Data Presentation: Quantitative Parameters for Dendritic Cell Pulsing

The following tables summarize the key quantitative parameters for pulsing dendritic cells with OVA peptides, compiled from various research protocols. It is important to note that optimal conditions may vary depending on the specific peptide sequence, the source and purity of the dendritic cells, and the downstream application.

Table 1: OVA Peptide Concentration for Pulsing Dendritic Cells

| Peptide Concentration (µg/mL) | Peptide Concentration (µM) | Cell Density | Notes |

| 0.001 - 1 | 1 nM - 1 µM | 5 x 10^6 cells/mL | Effective for inducing T cell responses.[5] |

| 5 | - | Not specified | Used for pulsing human monocyte-derived DCs.[6] |

| 10 | - | Not specified | A commonly recommended concentration.[7] |

| 25 | - | 12-24 x 10^3 cells | For pulsing sorted DCs from naive mice.[8] |

| 10 - 100 | - | 70-80% confluency | A general range for effective pulsing.[7] |

| 100 | - | Not specified | Used for stimulating bone marrow-derived DCs.[9] |

Table 2: Incubation Time and Temperature for Peptide Pulsing

| Incubation Time | Incubation Temperature (°C) | Notes |

| 30 minutes | 37 | Sufficient for peptide loading.[8] |

| 1 hour | 37 | Commonly used for pulsing DCs isolated from lymph nodes.[8] |

| 2 hours | 37 | Effective for pulsing human monocyte-derived DCs.[6] |

| 4 - 6 hours | 37 | A standard incubation period for peptide loading.[5] |

| 18 - 24 hours | 37 | Can be used for peptide loading and DC maturation.[9] |

| 24 hours | 37 | A longer incubation time that is also effective.[7] |

Experimental Protocols

This section provides a detailed methodology for the generation of bone marrow-derived dendritic cells and their subsequent pulsing with this compound.

Part 1: Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol is adapted from established methods for generating murine BMDCs.[9][10][11][12][13]

Materials:

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

-

Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

-

Recombinant murine Interleukin-4 (IL-4)

-

70% Ethanol

-

Sterile phosphate-buffered saline (PBS)

-

Sterile dissection tools

-

Petri dishes (100 mm)

-

Syringes (10 mL) and needles (25G)

-

Cell scraper

-

Centrifuge tubes (15 mL and 50 mL)

Procedure:

-

Harvesting Bone Marrow:

-

Euthanize a mouse according to approved institutional guidelines.

-

Sterilize the mouse by spraying with 70% ethanol.

-

Aseptically dissect the femurs and tibias.

-

Remove all muscle and connective tissue from the bones.

-

Place the cleaned bones in a petri dish containing sterile PBS on ice.

-

-

Isolating Bone Marrow Cells:

-

In a sterile biosafety cabinet, cut the ends of the bones with sterile scissors.

-

Using a 10 mL syringe with a 25G needle, flush the bone marrow from the bones with complete RPMI-1640 medium into a 50 mL centrifuge tube.

-

Create a single-cell suspension by gently pipetting the bone marrow clumps up and down.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 5 mL of red blood cell (RBC) lysis buffer for 2-3 minutes at room temperature.

-

Add 10 mL of complete RPMI-1640 medium to stop the lysis and centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.

-

Perform a viable cell count using a hemocytometer and trypan blue exclusion.

-

-

Culturing and Differentiation of BMDCs:

-

Seed the bone marrow cells in 100 mm petri dishes at a density of 2 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.[11][12]

-

Incubate the cells at 37°C in a humidified incubator with 5% CO2.

-

On day 3, add 10 mL of fresh complete RPMI-1640 medium containing 20 ng/mL GM-CSF and 10 ng/mL IL-4 to each plate.

-

On day 6, gently swirl the plates and collect half of the culture medium (containing non-adherent and loosely adherent cells). Centrifuge the collected medium, discard the supernatant, and resuspend the cell pellet in 10 mL of fresh complete RPMI-1640 medium with cytokines. Add this back to the original plate.

-

On day 8, harvest the non-adherent and loosely adherent cells, which are the immature dendritic cells. These cells can be detached by gentle pipetting.

-

Part 2: Pulsing Dendritic Cells with this compound

Materials:

-

Immature BMDCs (from Part 1)

-

This compound (lyophilized)

-

Sterile, endotoxin-free water or PBS for peptide reconstitution

-

Complete RPMI-1640 medium

-

Lipopolysaccharide (LPS) for DC maturation (optional)

-

Sterile centrifuge tubes

Procedure:

-

Peptide Reconstitution:

-

Reconstitute the lyophilized this compound in sterile, endotoxin-free water or PBS to a stock concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

-

Peptide Pulsing:

-

Harvest the immature BMDCs on day 8 of culture.

-

Count the viable cells and resuspend them in complete RPMI-1640 medium at a density of 1-5 x 10^6 cells/mL.

-

Add the this compound to the cell suspension at a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for each specific application.

-

Incubate the cells at 37°C in a 5% CO2 incubator for 1-4 hours. The optimal incubation time can vary, with shorter times (30 minutes to 1 hour) being sufficient in some cases.[8]

-

-

Washing:

-

After incubation, wash the cells twice with a large volume of sterile PBS to remove any unbound peptide. Centrifuge at 300 x g for 5 minutes for each wash.

-

-

Maturation (Optional but Recommended):

-

For enhanced T cell activation, mature the peptide-pulsed DCs by resuspending them in complete RPMI-1640 medium containing a maturation stimulus, such as Lipopolysaccharide (LPS) at a concentration of 100 ng/mL.

-

Incubate the cells for an additional 18-24 hours at 37°C.[9] Other maturation agents like a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) can also be used.

-

-

Harvesting Pulsed DCs:

-

After the maturation step (or directly after washing if maturation is omitted), harvest the cells.

-

The peptide-pulsed and matured DCs are now ready for downstream applications, such as co-culture with T cells or in vivo injection.

-

Part 3: Characterization of Peptide-Pulsed Dendritic Cells

It is crucial to assess the quality and maturation status of the peptide-pulsed DCs. This is typically done by flow cytometry.

Materials:

-

Peptide-pulsed DCs

-

FACS buffer (PBS with 1% BSA and 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies against murine:

-

CD11c

-

MHC Class II (I-A/I-E)

-

CD80

-

CD86

-

CD40

-

-

Isotype control antibodies

Procedure:

-

Staining:

-

Aliquot approximately 0.5-1 x 10^6 pulsed DCs per tube.

-

Wash the cells with FACS buffer.

-

Incubate the cells with an Fc block (e.g., anti-CD16/32) to prevent non-specific antibody binding.

-

Add the fluorochrome-conjugated antibodies at their predetermined optimal concentrations.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Flow Cytometry Analysis:

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the complete workflow for generating and pulsing dendritic cells with the this compound.

Caption: Workflow for this compound pulsing of dendritic cells.

Signaling Pathways in Dendritic Cell Maturation

Upon encountering pathogen-associated molecular patterns (PAMPs), such as LPS, or other maturation stimuli, dendritic cells undergo a complex signaling cascade that leads to their maturation. This process is critical for their ability to effectively activate T cells. The diagram below illustrates the key signaling pathways involved.

Caption: Key signaling pathways in dendritic cell maturation.

Upon recognition of PAMPs like LPS by Toll-like receptors (TLRs), or through CD40-CD40L interaction, intracellular signaling cascades are initiated.[9][13] These pathways, primarily involving MyD88-dependent activation of NF-κB and MAP kinases (p38, ERK, JNK), lead to the translocation of transcription factors like NF-κB and AP-1 to the nucleus.[6][7][11][13] This results in the upregulation of genes encoding co-stimulatory molecules (CD80, CD86, CD40), MHC class II, and pro-inflammatory cytokines, which are all hallmarks of mature, activated dendritic cells capable of priming naive T cells.[8][11] The canonical NF-κB pathway is crucial for the expression of many of these maturation markers.[17][18]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (TFA) - Nordic Biosite [nordicbiosite.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound|CAS 153316-01-9|DC Chemicals [dcchemicals.com]

- 5. Signaling network of dendritic cells in response to pathogens: a community-input supported knowledgebase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rupress.org [rupress.org]

- 8. Dendritic cell maturation occurs through the inhibition of GSK-3β - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TLR signalling and the function of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TLR signalling regulated antigen presentation in dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. Signaling pathways involved in the biological functions of dendritic cells and their implications for disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. embopress.org [embopress.org]

- 14. ovid.com [ovid.com]

- 15. NF-κB-dependent IRF1 activation programs cDC1 dendritic cells to drive antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ashpublications.org [ashpublications.org]

- 17. Inhibition of NF-KappaB during human dendritic cell differentiation generates anergy and regulatory T cell activity for one -but not two- HLA-DR mismatches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Control of RelB during dendritic cell activation integrates canonical and noncanonical NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Flow Cytometry Analysis of Antigen-Specific T-Cells Stimulated with OVA Peptide

Audience: Researchers, scientists, and drug development professionals.

Introduction T-cell activation is a cornerstone of the adaptive immune response, crucial for clearing infections and mediating anti-tumor immunity.[1] The in vitro stimulation of T-cells with specific antigens is a fundamental technique used to study the mechanisms of cellular immunity, evaluate vaccine efficacy, and screen immunomodulatory drugs.[2][3] The ovalbumin (OVA) model system is widely used for studying antigen-specific T-cell responses.[4][5] Specifically, the OVA₂₅₇₋₂₆₄ peptide (SIINFEKL) is presented by MHC class I molecules to activate CD8+ T-cells, while peptides like OVA₃₂₃₋₃₃₉ are presented by MHC class II to activate CD4+ T-cells.[4]

Flow cytometry is a powerful technology that allows for the multi-parametric analysis of individual cells within a heterogeneous population.[1][2] It is an indispensable tool for immunophenotyping and functional analysis of T-cells.[6] By combining cell surface staining of lineage and activation markers with intracellular staining for cytokines, researchers can obtain a detailed profile of the antigen-specific T-cell response.[1][7] This application note provides detailed protocols for the stimulation of T-cells with an OVA-derived peptide (referred to as OVA-E1) and their subsequent analysis by flow cytometry.

Principle of the Assay The assay is based on the principle that naïve T-cells become activated upon recognition of their cognate antigen-peptide/MHC complex on the surface of an antigen-presenting cell (APC), along with co-stimulatory signals.[8][9] This activation triggers a signaling cascade leading to cellular proliferation, differentiation, and the expression of activation markers (e.g., CD69, CD25) and effector cytokines (e.g., IFN-γ, TNF-α, IL-2).[10][11]

Peripheral blood mononuclear cells (PBMCs) or splenocytes are cultured in the presence of the OVA-E1 peptide. Antigen-specific T-cells within this population will recognize the peptide and become activated. A protein transport inhibitor (e.g., Brefeldin A) is added to block cytokine secretion, causing them to accumulate inside the cell.[12][13] The cells are then stained with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify T-cell subsets (e.g., CD3, CD4, CD8) and activation markers. Subsequently, the cells are fixed and permeabilized to allow for intracellular staining of cytokines.[14] Analysis via flow cytometry quantifies the frequency of activated, cytokine-producing T-cells in response to the specific OVA-E1 stimulus.

Visualized Experimental Workflow

References

- 1. synapse.koreamed.org [synapse.koreamed.org]

- 2. assaygenie.com [assaygenie.com]

- 3. medrxiv.org [medrxiv.org]

- 4. Ovalbumin antigen-specific activation of human T cell receptor closely resembles soluble antibody stimulation as revealed by BOOST phosphotyrosine proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ovalbumin Antigen-Specific Activation of Human T Cell Receptor Closely Resembles Soluble Antibody Stimulation as Revealed by BOOST Phosphotyrosine Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. miltenyibiotec.com [miltenyibiotec.com]

- 7. Optimization and Validation of an 8-Color Intracellular Cytokine Staining (ICS) Assay to Quantify Antigen-Specific T Cells Induced by Vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Flow cytometric analysis of activation markers on stimulated T cells and their correlation with cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. stemcell.com [stemcell.com]

- 13. Intracellular Cytokine Staining and Flow Cytometry: Considerations for Application in Clinical Trials of Novel Tuberculosis Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An Artifact in Intracellular Cytokine Staining for Studying T Cell Responses and Its Alleviation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying T-Cell Activation and Antagonism using the OVA-E1 Peptide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the OVA-E1 peptide as a tool to study the mechanisms of T-cell activation and antagonism. The chicken ovalbumin (OVA) peptide 257-264 (SIINFEKL) is a well-established model antigen for inducing robust CD8+ T-cell responses, particularly in the context of C57BL/6 mice expressing the H-2Kb MHC class I molecule.[1][2] The this compound is an altered peptide ligand (APL) of SIINFEKL, where the glutamic acid (E) at position 6 is substituted. This single amino acid change transforms the peptide from a potent agonist into an antagonist, capable of inhibiting T-cell responses triggered by the cognate agonist peptide.[3][4]

Understanding the interplay between agonist and antagonist peptides is crucial for elucidating the intricacies of T-cell receptor (TCR) signaling and for the development of immunomodulatory therapeutics. Altered peptide ligands can induce a range of T-cell responses, from full activation to partial activation or complete antagonism.[5][6] This phenomenon is attributed to differences in the affinity and kinetics of the peptide-MHC-TCR interaction, which can lead to qualitatively different intracellular signaling cascades.[7]

This document provides detailed protocols for in vitro assays to characterize T-cell antagonism using the this compound, along with visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of T-Cell Responses

The following tables summarize the expected quantitative outcomes when comparing the effects of the agonist peptide (SIINFEKL) and the antagonist peptide (OVA-E1) on OT-I CD8+ T-cell activation. OT-I mice are transgenic and express a TCR specific for the SIINFEKL/H-2Kb complex.[8]

| Peptide | Sequence | Function | Expected EC50 (T-Cell Activation) |

| OVA (257-264) | SIINFEKL | Agonist | 10⁻⁸ to 10⁻¹⁰ M |

| OVA-E1 | EIINFEKL | Antagonist | No significant activation |

| EC50 values for T-cell activation (e.g., IFN-γ production) can vary between experimental systems but are typically in the nanomolar to picomolar range for SIINFEKL.[9] |

| Assay | SIINFEKL (Agonist) | OVA-E1 (Antagonist) + SIINFEKL | Key Metric |

| T-Cell Proliferation | High proliferation | Dose-dependent inhibition of proliferation | % Inhibition, IC50 |

| Cytokine Release (IFN-γ, IL-2) | Robust cytokine secretion | Dose-dependent reduction in cytokine levels | % Reduction, IC50 |

| Cytotoxicity | High target cell lysis | Dose-dependent inhibition of cytotoxicity | % Specific Lysis |

Signaling Pathways and Experimental Workflows

T-Cell Activation Signaling Pathway

Caption: Agonist peptide (SIINFEKL) presented by MHC class I engages the TCR, initiating a signaling cascade leading to T-cell activation.

Mechanism of T-Cell Antagonism by OVA-E1

Caption: The antagonist this compound competes with the agonist for TCR binding, leading to an altered or weak signal that fails to induce T-cell activation.

Experimental Workflow for T-Cell Antagonism Assay

Caption: General workflow for an in vitro T-cell antagonism assay, from cell preparation to analysis of T-cell function.

Experimental Protocols

Protocol 1: In Vitro T-Cell Proliferation Inhibition Assay using CFSE Dilution

This protocol measures the ability of the OVA-E1 antagonist peptide to inhibit the proliferation of OT-I CD8+ T-cells induced by the SIINFEKL agonist peptide.

Materials:

-

SIINFEKL peptide (agonist)

-

This compound (antagonist)

-

OT-I transgenic mice

-

C57BL/6 mice (for antigen-presenting cells)

-

RPMI-1640 medium with 10% FBS, L-glutamine, penicillin/streptomycin, and 50 µM 2-mercaptoethanol

-

CFSE (Carboxyfluorescein succinimidyl ester)

-

FACS buffer (PBS with 2% FBS)

-

Anti-CD8 and Anti-CD45.1/2 antibodies (for flow cytometry)

-

96-well U-bottom plates

Procedure:

-

Isolation of OT-I T-Cells:

-

Harvest spleens from OT-I mice and prepare a single-cell suspension.

-

Enrich for CD8+ T-cells using a negative selection kit according to the manufacturer's instructions.

-

Label the purified OT-I T-cells with CFSE at a final concentration of 5 µM for 10 minutes at 37°C. Quench the reaction with 5 volumes of ice-cold complete RPMI medium. Wash the cells twice.

-

-

Preparation of Antigen-Presenting Cells (APCs):

-

Harvest spleens from C57BL/6 mice and prepare a single-cell suspension.

-

Lyse red blood cells using ACK lysis buffer.

-

Wash the splenocytes and resuspend in complete RPMI medium. These will serve as APCs.

-

-

Peptide Pulsing and Co-culture:

-

In a 96-well U-bottom plate, add 2 x 10⁵ APCs per well.

-

Prepare serial dilutions of the OVA-E1 antagonist peptide (e.g., from 10 µM to 0.01 µM).

-

Add the OVA-E1 dilutions to the wells.

-

Add the SIINFEKL agonist peptide to all wells (except negative controls) at a final concentration that gives submaximal T-cell proliferation (e.g., determined by prior titration, typically around 1 nM).

-

Set up control wells:

-

No peptide (unstimulated T-cells)

-

SIINFEKL only (agonist control)

-

Highest concentration of OVA-E1 only (antagonist-only control)

-

-

Incubate for 1-2 hours at 37°C to allow for peptide loading onto MHC molecules.

-

Add 5 x 10⁴ CFSE-labeled OT-I T-cells to each well.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells from each well.

-

Stain the cells with fluorescently labeled anti-CD8 and anti-CD45.1/2 antibodies.

-

Acquire the samples on a flow cytometer.

-

Gate on the CD8+ T-cell population and analyze the CFSE fluorescence. Proliferation is indicated by a stepwise dilution of CFSE fluorescence.

-

Protocol 2: Cytokine Release Inhibition Assay

This protocol assesses the inhibition of IFN-γ and IL-2 secretion from OT-I T-cells by the this compound using ELISA.

Materials:

-

Same as Protocol 1, excluding CFSE.

-

ELISA kits for mouse IFN-γ and IL-2.

Procedure:

-

Cell Isolation and Co-culture Setup:

-

Follow steps 1 and 2 from Protocol 1 for isolating OT-I T-cells and APCs.

-

Set up the co-culture plate as described in step 3 of Protocol 1, but with unlabeled OT-I T-cells.

-

-

Incubation and Supernatant Collection:

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, centrifuge the plate and carefully collect the supernatant from each well.

-

-

ELISA:

-

Perform ELISA for IFN-γ and IL-2 on the collected supernatants according to the manufacturer's instructions.

-

Determine the concentration of each cytokine in the samples based on the standard curve.

-

Calculate the percentage inhibition of cytokine release in the presence of the OVA-E1 antagonist compared to the agonist-only control.

-

Protocol 3: In Vitro Cytotoxicity Assay

This protocol measures the ability of OVA-E1 to inhibit the cytotoxic function of activated OT-I T-cells.

Materials:

-

Activated OT-I CTLs (Cytotoxic T Lymphocytes) - generated by co-culturing OT-I T-cells with SIINFEKL-pulsed APCs for 3-5 days.

-

Target cells (e.g., EL4 cell line, which is H-2Kb positive).

-

SIINFEKL and OVA-E1 peptides.

-

A method for measuring cell lysis (e.g., Calcein-AM release assay or a luciferase-based assay).

Procedure:

-

Preparation of Target Cells:

-

Label EL4 target cells with Calcein-AM.

-

Pulse one set of labeled target cells with a high concentration of SIINFEKL (e.g., 1 µM) for 1-2 hours at 37°C. These are the agonist-loaded targets.

-

Pulse another set of labeled target cells with both SIINFEKL (1 µM) and varying concentrations of OVA-E1.

-

Have a set of unlabeled target cells for spontaneous release control and a set of labeled, unpulsed target cells as a negative control.

-

-

Cytotoxicity Assay:

-

Plate the prepared target cells in a 96-well plate.

-

Add the activated OT-I CTLs at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).

-

Incubate for 4 hours at 37°C.

-

Centrifuge the plate and transfer the supernatant to a new plate.

-

Measure the fluorescence of the released Calcein-AM.

-

-

Calculation of Specific Lysis:

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

-

Compare the specific lysis of target cells pulsed with SIINFEKL alone versus those pulsed with both SIINFEKL and OVA-E1.

-

These protocols provide a robust framework for investigating the antagonistic properties of the this compound and for exploring the fundamental principles of T-cell activation and immunoregulation.

References

- 1. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]

- 2. Peptide antagonism and T cell receptor interactions with peptide-MHC complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Platform Establishes Antigen-Specific CD8+ T Cell Cytotoxicity to Encapsulated Cells via Indirect Antigen Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. Antigen-Specific Stimulation of CD8+ T-cells by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Altered peptide ligand-induced partial T cell activation: molecular mechanisms and role in T cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]

- 9. Induced T cell cytokine production is enhanced by engineered nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: MHC Class I Binding Assay with OVA-E1 Peptide

For Research Use Only. Not for use in diagnostic procedures.

Introduction